molecular formula C8H5BrN2O B12361359 5-bromo-5H-1,7-naphthyridin-8-one

5-bromo-5H-1,7-naphthyridin-8-one

Cat. No.: B12361359
M. Wt: 225.04 g/mol
InChI Key: GAVUBDLXJFIROH-UHFFFAOYSA-N
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Description

5-Bromo-5H-1,7-naphthyridin-8-one is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-5H-1,7-naphthyridin-8-one typically involves the bromination of 1,7-naphthyridin-8-one. One common method is the reaction of 1,7-naphthyridin-8-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5H-1,7-naphthyridin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl or alkyl halides.

Major Products Formed

The major products formed from these reactions include substituted naphthyridines, naphthyridine N-oxides, dihydronaphthyridines, and various coupled products depending on the specific reagents and conditions used .

Scientific Research Applications

5-Bromo-5H-1,7-naphthyridin-8-one has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential anticancer, antiviral, and antimicrobial agents.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Material Science: It is employed in the development of organic semiconductors and light-emitting diodes.

    Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 5-bromo-5H-1,7-naphthyridin-8-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atom and the naphthyridine core play crucial roles in its interaction with biological molecules, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-5H-1,7-naphthyridin-8-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex and biologically active molecules .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

5-bromo-5H-1,7-naphthyridin-8-one

InChI

InChI=1S/C8H5BrN2O/c9-6-4-11-8(12)7-5(6)2-1-3-10-7/h1-4,6H

InChI Key

GAVUBDLXJFIROH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N=CC2Br)N=C1

Origin of Product

United States

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